5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

描述

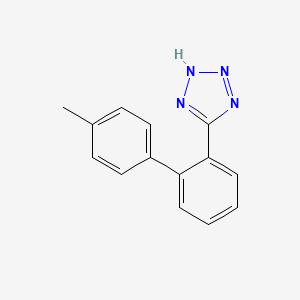

Structure

3D Structure

属性

IUPAC Name |

5-[2-(4-methylphenyl)phenyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOJMXKARYCRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152911 | |

| Record name | L-158507 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-11-8 | |

| Record name | 5-(4′-Methyl-1,1′-biphenyl-2-yl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losartan potassium impurity E [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120568118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-158507 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4â??-Methyl[1,1â??-biphenyl]-2-yl)-2H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-158507 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECZ29UKI0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and historical background of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

An In-depth Technical Guide to 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: Discovery, Synthesis, and Application

Executive Summary

This compound stands as a cornerstone intermediate in the synthesis of numerous Angiotensin II receptor blockers (ARBs), a class of drugs vital for the management of hypertension and cardiovascular diseases. This guide provides a comprehensive overview of its discovery, historical background, synthesis, and critical role in the production of sartans, with a particular focus on valsartan. We will delve into the chemical intricacies of its synthesis, including the strategic use of protecting groups and the evolution of more efficient and safer manufacturing processes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and in-depth technical insights.

Introduction: A Pivotal Intermediate in Sartan Synthesis

The development of nonpeptide Angiotensin II receptor antagonists marked a significant advancement in the treatment of hypertension.[1] These drugs, commonly known as sartans, selectively block the AT₁ receptor subtype, leading to vasodilation and a reduction in blood pressure.[2] At the heart of the chemical synthesis of many of these life-saving medications lies the biphenyl tetrazole scaffold. This compound is a preeminent example of this structural motif and a key precursor in the industrial synthesis of valsartan.[1][3] Its molecular architecture provides the necessary framework for the subsequent attachment of the pharmacophoric groups that define the final drug substance.

The tetrazole ring of this intermediate is a well-established bioisostere for a carboxylic acid group, a common feature in many drug molecules.[4] This substitution enhances the metabolic stability and lipophilicity of the resulting drug, improving its pharmacokinetic profile. The synthesis of this intermediate, particularly in its protected form, is a critical multi-step process that has been the subject of extensive research to optimize yield, purity, and safety.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the development of valsartan. The initial synthesis of valsartan and its intermediates is detailed in patents such as U.S. Patent 5,399,578.[1][2] These early methods laid the groundwork for the large-scale production of the drug. The core challenge was the efficient construction of the substituted biphenyl system and the subsequent formation of the tetrazole ring.

Initially, the synthesis of biphenyl tetrazoles often involved the use of organotin compounds, such as tri-n-butyltin azide, to form the tetrazole ring from a nitrile precursor.[5] While effective, the toxicity and difficulty in removing organotin residues from the final product spurred the development of alternative, "tin-free" synthetic routes. This evolution reflects a broader trend in pharmaceutical manufacturing towards greener and safer chemistry.

Core Synthesis Methodologies

The synthesis of this compound, and more commonly its trityl-protected form, can be conceptually broken down into two key transformations: the formation of the biphenyl backbone and the construction of the tetrazole ring.

Formation of the Biphenyl Core

The creation of the 4'-methylbiphenyl-2-carbonitrile, the precursor to the tetrazole, is typically achieved through a cross-coupling reaction. The Suzuki-Miyaura coupling is a widely used method, reacting a boronic acid with an aryl halide in the presence of a palladium catalyst.[5] For instance, 2-chlorobenzonitrile can be coupled with 4-tolylboronic acid to yield 2-cyano-4'-methylbiphenyl.[5]

Tetrazole Ring Formation and Protection

The nitrile group of 2-cyano-4'-methylbiphenyl is then converted into the tetrazole ring. A common method involves reacting the nitrile with an azide source.[5] Due to the acidic nature of the N-H proton on the tetrazole ring and its potential to interfere with subsequent reactions, a protecting group is often introduced. The triphenylmethyl (trityl) group is a favored choice due to its bulk, which provides steric hindrance, and its relative ease of removal under acidic conditions.[1][3]

The synthesis of the trityl-protected intermediate, 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole, can be achieved by reacting 2-(tetrazol-5-yl)-4'-methyl-1,1'-biphenyl with trityl chloride in the presence of a base.[6][7]

Illustrative Synthetic Workflow

Caption: Synthetic pathway to 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole.

Detailed Experimental Protocol: Synthesis of 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole

The following is a representative protocol based on literature procedures:[6][7]

-

Dissolution: Dissolve 2-(tetrazol-5-yl)-4'-methyl-1,1'-biphenyl in a suitable solvent such as acetone at a moderately elevated temperature (e.g., 40°C) with stirring.

-

Base Addition: Add an aqueous solution of a base, for example, sodium hydroxide, to the reaction mixture and continue stirring for approximately one hour.

-

Addition of Protecting Agent: Slowly add a solution of triphenylchloromethane (trityl chloride) in the same solvent to the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, the product, which is a solid, can be isolated by filtration.

-

Washing and Drying: The isolated solid is washed with water and then dried under vacuum at a suitable temperature (e.g., 50°C) to yield the final product.

Characterization and Physicochemical Properties

The identity and purity of this compound and its derivatives are confirmed using a variety of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₆N₄ | [8] |

| Molecular Weight | 478.59 g/mol | [9] |

| Appearance | Off-white solid | [10] |

| Melting Point | 166-169 °C | [6][11] |

| Solubility | Slightly soluble in chloroform | [10] |

Spectroscopic data is crucial for structural elucidation:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared Spectroscopy (IR): Identifies the presence of functional groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[9]

Evolution of Synthetic Strategies

The initial reliance on organotin reagents for tetrazole synthesis presented significant drawbacks, including toxicity and contamination of the final product. This led to the development of more environmentally friendly and safer "tin-free" methods. These alternative approaches often utilize other azide sources and catalysts to facilitate the cycloaddition reaction between the nitrile and the azide.

Furthermore, process optimization for large-scale manufacturing has focused on improving yields, reducing reaction times, and minimizing the number of synthetic steps. The use of Negishi coupling has also been explored as an efficient alternative for the key aryl-aryl bond formation.[12][13] This method involves the coupling of an organozinc compound with an aryl halide, catalyzed by a nickel or palladium complex.[12]

Application in Drug Development: The Case of Valsartan

5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole is a pivotal intermediate in the synthesis of valsartan.[2][14] In the subsequent steps of the valsartan synthesis, the methyl group on the biphenyl ring is brominated to form 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole.[2][15] This brominated intermediate is then reacted with an L-valine ester derivative.[2][3] Following acylation and deprotection steps, the final valsartan molecule is obtained.[3][14]

Workflow of Valsartan Synthesis from the Intermediate

Caption: Key steps in the synthesis of Valsartan from the title intermediate.

Conclusion

This compound is more than just a chemical compound; it is a testament to the ingenuity of medicinal chemists and a critical component in the production of drugs that have improved the quality of life for millions of people worldwide. Its synthesis has evolved from early methods to more sophisticated, safer, and efficient processes. A thorough understanding of its chemistry, from its discovery to its application, is essential for professionals in the pharmaceutical industry. As drug development continues to advance, the lessons learned from the synthesis and optimization of this key intermediate will undoubtedly inform the creation of future therapeutic agents.

References

-

Process for the preparation of valsartan and intermediates thereof - Justia Patents. (2006). Retrieved from [Link]

- US7378531B2 - Process for the preparation of valsartan - Google Patents. (n.d.).

- WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents. (n.d.).

- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 15-37.

- CN100522953C - Synthesis method of valsartan - Google Patents. (n.d.).

-

A PROCESS FOR THE SYNTHESIS OF VALSARTAN - European Patent Office - EP 1831186 B1. (2006). Retrieved from [Link]

-

5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of Valsartan via Decarboxylative Biaryl Coupling - ACS Publications. (n.d.). Retrieved from [Link]

-

A short and efficient synthesis of valsartan via a Negishi reaction - PMC - NIH. (2010). Retrieved from [Link]

-

5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem. (n.d.). Retrieved from [Link]

-

A short and efficient synthesis of valsartan via a Negishi reaction - ResearchGate. (2010). Retrieved from [Link]

Sources

- 1. CN100522953C - Synthesis method of valsartan - Google Patents [patents.google.com]

- 2. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]

- 3. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | 124750-53-4 [chemicalbook.com]

- 7. 5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole CAS#: 124750-53-4 [m.chemicalbook.com]

- 8. 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole | C33H26N4 | CID 10152019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Cas 124750-53-4,5-(4'-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole | lookchem [lookchem.com]

- 11. echemi.com [echemi.com]

- 12. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. patents.justia.com [patents.justia.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physicochemical properties of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS RN: 120568-11-8). This molecule is a cornerstone scaffold for the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. Understanding its properties such as acidity (pKa), melting point, solubility, and lipophilicity is paramount for optimizing synthesis, formulation, and predicting its behavior in biological systems. This document synthesizes experimental data with established analytical protocols, offering both foundational knowledge and practical methodologies for researchers in the pharmaceutical sciences.

Introduction: A Key Scaffold in Cardiovascular Medicine

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure forms the essential biphenyl-tetrazole backbone of the "sartan" family of drugs, including Losartan and Valsartan. The tetrazole group serves as a bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles.[1] As such, this compound is not only a key synthetic intermediate but is also recognized as a principal impurity in the manufacturing of these active pharmaceutical ingredients (APIs), for instance, as "Losartan Potassium Impurity E".[2][3]

A thorough characterization of its physicochemical properties is therefore a non-negotiable prerequisite for drug development. These parameters govern everything from reaction kinetics during synthesis to dissolution rates in formulations and absorption across biological membranes. This guide provides an in-depth examination of these critical attributes.

Chemical Identity and Structure

The foundational step in any chemical analysis is the unambiguous identification of the compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 2-(Tetrazol-5-yl)-4'-methyl-1,1'-biphenyl, Losartan Impurity E | [5][6] |

| CAS Number | 120568-11-8 | [2][3] |

| Molecular Formula | C₁₄H₁₂N₄ | [3][6] |

| Molecular Weight | 236.27 g/mol | [3][6] |

| Appearance | Off-White to Pale Beige Solid | [6] |

Structure:

Figure 1. Chemical Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical data for this compound. It is critical to note that while some values are derived from experimental analysis, others are high-quality predictions from computational models, a common and necessary practice in early-stage drug development.

| Property | Value | Type | Significance in Drug Development |

| Melting Point | 150 °C | Experimental | Defines purity, solid-state stability, and aids in formulation design.[6] |

| Acidity (pKa) | ~4.17 | Predicted | Governs ionization state at physiological pH (7.4), impacting solubility, receptor binding, and membrane transport.[6] |

| Boiling Point | 458.4 ± 48.0 °C | Predicted | Indicates thermal stability and volatility.[6] |

| Density | 1.216 ± 0.06 g/cm³ | Predicted | Relevant for formulation processing and dosage form design.[6] |

| Solubility | Slightly soluble in DMSO and Methanol | Experimental | Critical for developing analytical methods and predicting dissolution behavior.[6] |

Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

The therapeutic relevance of this compound is defined by its role in creating drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a primary regulator of blood pressure and fluid balance.[7] Angiotensin II is the principal active hormone in this system, causing potent vasoconstriction and aldosterone release upon binding to the Angiotensin II Type 1 (AT₁) receptor.[8]

Drugs derived from this scaffold, the ARBs, are competitive antagonists of the AT₁ receptor. By blocking this interaction, they prevent the actions of Angiotensin II, leading to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[9] The acidic tetrazole moiety is crucial for mimicking the binding of the natural ligand and anchoring the drug in the receptor pocket.

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Angiotensin Receptor Blockers (ARBs).

Methodologies for Physicochemical Characterization

Technical accuracy requires robust and reproducible experimental protocols. The following sections detail the standard, self-validating methodologies for determining the core properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination as it measures the heat flow required to change the material's temperature.[10] For a pure crystalline solid, this results in a sharp, well-defined endothermic peak at the melting temperature, providing a highly accurate and reproducible value.[11][12]

Protocol:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Reference: Place an identical, empty, crimped pan on the reference sensor.

-

Thermal Program: Heat the sample and reference under a nitrogen atmosphere (flow rate ~50 mL/min) at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melt (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the heat of fusion.

Acidity (pKa) Determination via Potentiometric Titration

Causality: The tetrazole proton is acidic. Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations, which corresponds to the midpoint of the titration curve's buffer region.[13]

Protocol:

-

System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility) with a constant ionic strength (e.g., 0.1 M KCl).

-

Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) and titrate with a standardized, carbonate-free base solution (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, use the first derivative of the plot to precisely locate the equivalence point.

Lipophilicity (logP) Determination via Shake-Flask Method

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. The partition coefficient (P) between n-octanol and water is the benchmark measure. The shake-flask method directly measures this partitioning at equilibrium and is considered the definitive technique.[14][15]

Protocol:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Addition: Prepare a stock solution of the test compound in the n-octanol phase. Add a known volume of this stock to a known volume of the aqueous phase in a glass vial. The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-24 hours) to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate logP using the formula: logP = log₁₀(C_oct / C_aq).

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-(4'-Methyl-2-biphenyl)tetrazole | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 5-[2-(4'-METHYLBIPHENYL)]TETRAZOLE | 120568-11-8 [chemicalbook.com]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. youtube.com [youtube.com]

- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Analysis of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of a Seemingly Simple Heterocycle

In the intricate world of pharmaceutical development, the structural elucidation of active pharmaceutical ingredients (APIs) and their related substances is of paramount importance. 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a key heterocyclic compound, frequently emerges as a critical intermediate or a process-related impurity in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for hypertension.[1] Notably, it is recognized as "Losartan Impurity E" in pharmacopeial contexts, highlighting the regulatory necessity for its precise identification and quantification.[2][3][4]

This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind experimental choices, the interpretation of spectral data, and the logic that underpins a robust analytical workflow. This document is designed for researchers, quality control analysts, and drug development scientists who require a comprehensive understanding of how to characterize this molecule with confidence and scientific rigor.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines two key pharmacophores: a biphenyl group and a tetrazole ring. The biphenyl moiety provides a rigid scaffold, while the tetrazole ring serves as a bioisostere for a carboxylic acid group, a common feature in many ARBs.[5] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be comprehensively analyzed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the methyl group protons, and the acidic proton of the tetrazole ring.

Expected Chemical Shifts (δ) in ¹H NMR:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| Tetrazole N-H | > 10 (variable) | Broad Singlet | The acidic proton of the tetrazole ring is highly deshielded and its signal is often broad due to chemical exchange. Its position can be solvent-dependent. |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | The eight protons on the biphenyl scaffold will appear in the aromatic region. Due to the substitution pattern and restricted rotation around the biphenyl bond, they will likely give rise to a complex pattern of overlapping multiplets. |

| Methyl Protons (-CH₃) | ~2.4 | Singlet | The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet in the upfield region of the aromatic spectrum. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like the N-H of the tetrazole.

-

Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), the relaxation delay (D1, usually 1-2 seconds), and the spectral width.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environment.

Expected Chemical Shifts (δ) in ¹³C NMR:

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| Tetrazole Carbon (C5) | 155 - 165 | The carbon atom within the tetrazole ring is significantly deshielded due to the electron-withdrawing effect of the four nitrogen atoms.[6] |

| Aromatic Carbons | 120 - 145 | The twelve carbons of the biphenyl system will resonate in this region. The quaternary carbons (to which the other ring and the tetrazole are attached) will typically have lower intensity signals. |

| Methyl Carbon (-CH₃) | ~21 | The methyl carbon is in a typical aliphatic region, appearing far upfield from the aromatic and tetrazole carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The experiment is run on the same spectrometer as the ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectral Data:

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 237.1138 | Protonated molecular ion (in positive ion mode). |

| [M-H]⁻ | 235.0982 | Deprotonated molecular ion (in negative ion mode). |

Fragmentation Pathways:

The fragmentation of 5-substituted-1H-tetrazoles is well-documented.[7] In positive ion mode, a characteristic loss of a neutral HN₃ molecule is often observed. In negative ion mode, the loss of N₂ is a common fragmentation pathway.[7]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC) is preferred for analyzing complex mixtures. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to aid ionization.

-

Mass Spectrometry: The eluent from the LC is directed to an ESI source. Data can be acquired in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Tandem MS (MS/MS): To confirm the structure, the molecular ion can be isolated and fragmented (Collision-Induced Dissociation - CID). The resulting product ions provide further structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3000 - 3300 | N-H Stretch | A broad band characteristic of the N-H bond in the tetrazole ring, often involved in hydrogen bonding.[8] |

| 2850 - 3000 | C-H Stretch | Aromatic and aliphatic C-H stretching vibrations. |

| 1600 - 1500 | C=N Stretch | Stretching vibrations of the C=N bonds within the tetrazole ring.[8] |

| 1400 - 1300 | N=N Stretch | Stretching vibrations of the N=N bonds within the tetrazole ring.[8] |

| Below 1000 | Fingerprint Region | A complex pattern of bands unique to the molecule, arising from various bending and skeletal vibrations. |

Experimental Protocol: FTIR Spectroscopy (ATR or KBr Pellet)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with about 100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[6]

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the conjugated π-system of the biphenyl moiety.

Expected UV-Vis Absorption:

The biphenyl chromophore is expected to exhibit a strong absorption band (π→π* transition) in the UV region, typically around 210-250 nm.[8] The exact position and intensity of the absorption maximum (λ_max) can be influenced by the solvent and the substitution on the aromatic rings.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.

-

Data Acquisition: Scan the absorbance of the sample from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Integrated Analytical Workflow

A robust and self-validating analytical workflow for the characterization of this compound integrates these techniques in a logical sequence. The following diagram illustrates this workflow.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Unified Approach to Characterization

The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of the structural puzzle. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, and by understanding the underlying principles of each technique, researchers and drug development professionals can achieve an unambiguous and robust characterization of this important molecule. This ensures the quality, safety, and efficacy of the final pharmaceutical products in which it plays a role. The protocols and expected data presented in this guide serve as a validated framework for achieving this critical analytical objective.

References

-

Reddy, G. O., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. ResearchGate. Available at: [Link]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. SciSpace. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

-

Maurer, H. H. (2004). Validated Quantitation of Angiotensin II Receptor Antagonists (ARA-II) in Human Plasma by Liquid-Chromatography-Tandem Mass Spectrometry Using Minimum Sample Clean-Up and Investigation of Ion Suppression. PubMed. Available at: [Link]

-

Mattiazzi, P., et al. (2021). Assessment of Purity Parameters of Generic and Brand Name Losartan Potassium. Current Pharmaceutical Analysis. Available at: [Link]

-

Selvaraj, M., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. Available at: [Link]

-

Pharmaffiliates. Losartan Potassium-impurities. Pharmaffiliates. Available at: [Link]

-

Dalal, M. J., & Mekky, A. H. (2022). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. The Royal Society of Chemistry. Available at: [Link]

-

Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Losartan EP Impurity E | CAS Number 120568-11-8 [klivon.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lifesciencesite.com [lifesciencesite.com]

- 8. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

<sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This compound is a significant heterocyclic molecule, often encountered as a key intermediate or impurity in the synthesis of angiotensin II receptor blockers (ARBs) like Losartan. A thorough understanding of its NMR spectral characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous structure confirmation, purity assessment, and quality control.[1][2][3] In the absence of a complete, formally published, and assigned experimental spectrum in peer-reviewed literature, this guide leverages established principles of NMR spectroscopy, substituent effects, and data from analogous structures to provide a robust prediction and a detailed methodology for experimental verification. The protocols described herein are designed to create a self-validating system for structural elucidation.

Introduction: The Structural Significance of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical sciences, offering detailed molecular structure information and enabling quantitative analysis.[4][5] For molecules like this compound, which feature a complex arrangement of aromatic systems—a substituted biphenyl core linked to a tetrazole ring—NMR is the definitive method for structural verification.

The molecule's structure presents a unique set of NMR challenges and points of interest:

-

Restricted Rotation: The ortho-substitution on the biphenyl system creates significant steric hindrance, leading to restricted rotation around the C2-C1' bond. This results in a non-planar conformation, making the protons and carbons on each phenyl ring chemically distinct.

-

Substituent Effects: The electron-donating methyl group on one ring and the electron-withdrawing, sterically demanding tetrazole group on the other create a complex electronic environment, influencing the chemical shifts of the aromatic protons and carbons.

-

Tetrazole Tautomerism: The proton on the tetrazole ring can exist in tautomeric forms, although it is typically localized in solution. The N-H proton is often broad and may exchange with trace water in the solvent.

This guide will first present the predicted 1H and 13C NMR spectra, followed by a detailed, field-proven protocol for acquiring and unambiguously assigning the experimental spectra.

Predicted 1H and 13C NMR Chemical Shifts

The chemical shifts have been predicted based on established substituent effects in aromatic systems and typical chemical shift ranges for biphenyl and tetrazole moieties.[6][7] The numbering scheme used for assignment is presented in Figure 1.

Figure 1. Chemical structure and atom numbering for this compound.

Figure 1. Chemical structure and atom numbering for this compound.

Predicted 1H NMR Data

The predicted 1H NMR data are summarized in Table 1. The aromatic region (7.0-8.0 ppm) is expected to be complex due to overlapping multiplets from the eight distinct aromatic protons.

Table 1: Predicted 1H NMR Chemical Shifts (in DMSO-d6, 400 MHz)

| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~7.90 | dd | 1H | Ortho to the bulky and electron-withdrawing tetrazole, expected to be the most downfield of the first ring's protons. |

| H-4 | ~7.65 | td | 1H | deshielded by adjacent tetrazole. |

| H-5 | ~7.75 | td | 1H | deshielded by adjacent tetrazole. |

| H-6 | ~7.55 | dd | 1H | Ortho to the second phenyl ring. |

| H-2', H-6' | ~7.15 | d | 2H | Ortho to the electron-donating methyl group, shielded. Appear as a doublet. |

| H-3', H-5' | ~7.30 | d | 2H | Meta to the methyl group. Appear as a doublet. |

| CH₃ | ~2.35 | s | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |

| NH (Tetrazole) | ~16.5 | br s | 1H | Highly variable, broad signal due to quadrupolar relaxation and exchange. Often observed far downfield in DMSO-d₆. |

Predicted 13C NMR Data

The predicted 13C NMR data are summarized in Table 2. A total of 14 distinct carbon signals are expected.

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-d6, 100 MHz)

| Atom # | Predicted δ (ppm) | Rationale |

| C-1 | ~129.0 | Quaternary carbon attached to the tetrazole, deshielded. |

| C-2 | ~141.5 | Quaternary carbon of the biphenyl linkage, deshielded. |

| C-3 | ~130.5 | Aromatic CH. |

| C-4 | ~128.5 | Aromatic CH. |

| C-5 | ~129.5 | Aromatic CH. |

| C-6 | ~131.0 | Aromatic CH. |

| C-1' | ~137.0 | Quaternary carbon of the biphenyl linkage. |

| C-2', C-6' | ~129.0 | Aromatic CH ortho to the methyl group. |

| C-3', C-5' | ~129.8 | Aromatic CH meta to the methyl group. |

| C-4' | ~138.0 | Quaternary carbon attached to the methyl group. |

| C (Tetrazole) | ~155.0 | Quaternary carbon of the tetrazole ring, significantly deshielded by the two nitrogen atoms. |

| CH₃ | ~21.0 | Typical chemical shift for an aryl-methyl carbon. |

Experimental Protocol for NMR Analysis

To obtain high-quality, unambiguous data, a systematic approach to sample preparation and spectral acquisition is essential.

Sample Preparation

-

Analyte Purity: Ensure the sample is of sufficient purity. Residual solvents or impurities will complicate the spectra.

-

Mass: Weigh approximately 10-20 mg of the compound for 1H NMR and 50-100 mg for detailed 13C and 2D NMR studies.[8][9]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d6 is an excellent choice as it is a good solvent for many polar organic molecules and shifts the exchangeable N-H proton far downfield, preventing overlap with the aromatic region. CDCl3 is another common alternative, though the N-H proton may be broader and harder to observe.[10][11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to the NMR tube.[8][12]

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Internal Standard: For quantitative purposes (qNMR), add a known amount of a certified internal standard that has a sharp signal in a clear region of the spectrum.[13][14]

NMR Experiments for Structural Elucidation

The following suite of experiments on a 400 MHz or higher spectrometer is recommended for complete structural assignment.

-

1D 1H NMR: Provides initial information on the number of protons, their chemical environment, and coupling patterns.

-

1D 13C{1H} NMR: A proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: (Distortionless Enhancement by Polarization Transfer) Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

2D 1H-1H COSY: (Correlation Spectroscopy) Identifies protons that are spin-spin coupled, revealing the connectivity within each aromatic ring.[15][16]

-

2D 1H-13C HSQC: (Heteronuclear Single Quantum Coherence) Correlates each proton with the carbon atom to which it is directly attached. This is a highly sensitive experiment that definitively links the proton and carbon skeletons.[17][18][19]

-

2D 1H-13C HMBC: (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away (2JCH, 3JCH). This is the key experiment for establishing connectivity across quaternary carbons and between the different fragments of the molecule (e.g., from a proton on one ring to a carbon on the other, or from ring protons to the tetrazole carbon).[15][17]

Visualization of the Assignment Workflow

A logical workflow is crucial for interpreting the multi-dimensional data to arrive at an unambiguous assignment. The process integrates data from all experiments in a stepwise fashion.

Caption: Workflow for NMR-based structure elucidation.

The HMBC experiment is particularly vital for confirming the overall structure. The key expected correlations are visualized below.

Caption: Key expected 1H-13C HMBC correlations.

Conclusion: Towards a Self-Validating Protocol

While this guide provides robust predictions for the 1H and 13C NMR spectra of this compound, experimental verification is the cornerstone of scientific integrity. The described workflow, combining 1D and 2D NMR techniques, constitutes a self-validating system. The COSY experiment confirms intra-ring proton connectivities, the HSQC links protons to their directly attached carbons, and the HMBC provides the critical long-range correlations that piece the molecular puzzle together. The convergence of data from these independent but complementary experiments provides an exceptionally high degree of confidence in the final structural assignment, which is essential for applications in the highly regulated pharmaceutical industry.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

-

University of Ottawa NMR Facility. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Chinese Journal of Magnetic Resonance. (2023). Quantitative nuclear magnetic resonance: Experimental methods and typical applications. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

-

New Food Magazine. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

-

Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

-

Durham University. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) NMR spectroscopy in pharmacy. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

SlideShare. (n.d.). use of nmr in structure ellucidation | PDF. Retrieved from [Link]

-

BrainKart. (2018). Applications of NMR-Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF. Retrieved from [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Nature. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemLibreTexts. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

-

ACS Publications. (2024). Scaffolded Structure Determination Activities Utilizing 2D NMR Spectroscopy of Simple Organic Molecules. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of Potsdam. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Retrieved from [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

- 5. brainkart.com [brainkart.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. tandfonline.com [tandfonline.com]

- 11. reddit.com [reddit.com]

- 12. organomation.com [organomation.com]

- 13. emerypharma.com [emerypharma.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. youtube.com [youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 19. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

A Technical Guide to the Mass Spectrometric Fragmentation of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Introduction

5-(4'-methylbiphenyl-2-yl)-1H-tetrazole is a significant chemical entity, often identified as a process-related impurity in the synthesis of Losartan, a widely used angiotensin II receptor blocker for treating hypertension.[1][2] Its structural characterization is paramount for quality control and regulatory compliance in pharmaceutical development. Mass spectrometry (MS) stands as a definitive analytical tool for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation analysis.

This technical guide provides an in-depth exploration of the predicted mass spectrometric fragmentation patterns of this compound under both Electrospray Ionization (ESI) and Electron Ionization (EI), methodologies commonly coupled with liquid and gas chromatography, respectively.[3] The discussion is grounded in the fundamental principles of ion chemistry and supported by established fragmentation behaviors of its constituent biphenyl and tetrazole moieties.[4][5][6]

Molecular Structure and Ionization

The analyte, this compound (C₁₄H₁₂N₄), possesses a molecular weight of 236.28 g/mol . Its structure features a tetrazole ring connected to a biphenyl system, which is in turn substituted with a methyl group. The presence of the acidic tetrazole ring (a carboxylic acid bioisostere) and basic nitrogen atoms makes it amenable to both positive and negative mode ESI.[4][7]

-

Positive-Mode ESI ([M+H]⁺, m/z 237.11): Protonation is expected to occur on one of the nitrogen atoms of the tetrazole ring.

-

Negative-Mode ESI ([M-H]⁻, m/z 235.10): Deprotonation will occur at the acidic N-H proton of the tetrazole ring.

-

Electron Ionization (M⁺˙, m/z 236.11): EI will generate a radical cation by ejecting an electron, typically from the π-system of the aromatic rings.[3]

Electrospray Ionization (ESI-MS/MS) Fragmentation

Soft ionization techniques like ESI typically produce even-electron precursor ions ([M+H]⁺ or [M-H]⁻) which fragment via the loss of stable neutral molecules.[8]

Positive Ion Mode ([M+H]⁺) Fragmentation

The protonated molecule is the primary precursor ion for MS/MS analysis. The fragmentation is predicted to be dominated by the characteristic behavior of the protonated tetrazole ring.

Primary Fragmentation Pathway: The most facile fragmentation for protonated 5-substituted-1H-tetrazoles is the elimination of a neutral molecule of hydrazoic acid (HN₃, 43.03 Da).[4] This occurs via a ring-opening mechanism initiated by the cleavage of the N1-N2 bond.[4]

-

[M+H]⁺ (m/z 237.11) → [M+H - HN₃]⁺ (m/z 194.08) + HN₃

The resulting ion at m/z 194.08 corresponds to the 4'-methylbiphenyl-2-ylcarbonium ion. This cation is resonance-stabilized across the biphenyl system. Subsequent fragmentation of this ion would require higher collision energy and would likely involve losses from the biphenyl structure, such as the loss of a methyl radical (˙CH₃), although this is less common for even-electron ions.

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum (e.g., m/z 50-500) to identify the precursor ion ([M+H]⁺ at m/z 237.1 or [M-H]⁻ at m/z 235.1).

-

MS/MS Scan (Product Ion Scan): Select the precursor ion with an isolation width of ~1 Da.

-

Collision-Induced Dissociation (CID): Apply a normalized collision energy (e.g., 15-35 eV) using an inert collision gas (e.g., argon or nitrogen).

-

Data Acquisition: Acquire the product ion spectrum, recording the m/z values of the resulting fragment ions.

Negative Ion Mode ([M-H]⁻) Fragmentation

In negative ion mode, the deprotonated tetrazole ring exhibits a different, yet equally characteristic, fragmentation pattern.

Primary Fragmentation Pathway: The [M-H]⁻ ion readily eliminates a neutral molecule of dinitrogen (N₂, 28.01 Da).[4] This is a hallmark fragmentation for deprotonated 5-substituted tetrazoles.

-

[M-H]⁻ (m/z 235.10) → [M-H - N₂]⁻ (m/z 207.09) + N₂

This fragmentation results in a highly reactive nitrene-like intermediate anion which can then undergo further rearrangement or fragmentation, though the initial loss of N₂ is the most diagnostic step.[4]

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion | m/z (Precursor) | Mode | Key Fragmentation | m/z (Fragment) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | 237.11 | Positive | Loss of Hydrazoic Acid | 194.08 | HN₃ (43.03 Da) | 4'-methylbiphenyl-2-ylcarbonium ion |

| [M-H]⁻ | 235.10 | Negative | Loss of Dinitrogen | 207.09 | N₂ (28.01 Da) | [C₁₄H₁₁N₂]⁻ anion |

Electron Ionization (EI-MS) Fragmentation

Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to the formation of an odd-electron molecular ion (M⁺˙) and extensive fragmentation.[8] The fragmentation pathways are driven by the stability of the resulting radical cations and neutral radicals.

Primary Fragmentation Pathways:

-

Loss of Dinitrogen: Similar to negative mode ESI, a major initial fragmentation of the tetrazole ring under EI conditions is the expulsion of a neutral N₂ molecule.[5] This is often a retro [3+2] cycloaddition reaction.

-

M⁺˙ (m/z 236.11) → [M - N₂]⁺˙ (m/z 208.10) + N₂

-

-

Loss of Methyl Radical: Cleavage of the benzylic C-C bond can lead to the loss of a methyl radical (˙CH₃, 15.02 Da) to form a highly stable, even-electron cation.

-

M⁺˙ (m/z 236.11) → [M - CH₃]⁺ (m/z 221.09) + ˙CH₃

-

Secondary and Tertiary Fragmentation:

The initial fragments can undergo further decomposition. The ion at m/z 208.10 could lose a hydrogen cyanide (HCN) molecule, a common fragmentation for nitrogen-containing heterocycles. The ion at m/z 221.09 could subsequently lose N₂. A key fragment in biphenyl systems is the biphenyl cation itself or substituted versions thereof.

Visualizing the Fragmentation Pathways

The logical flow of ion fragmentation can be represented using diagrams.

ESI Fragmentation Workflows

EI Fragmentation Pathway

Conclusion

The mass spectrometric fragmentation of this compound is predictable and structurally informative. Under ESI conditions, the molecule exhibits clear, mode-dependent diagnostic losses from the tetrazole ring: HN₃ in positive mode and N₂ in negative mode.[4] These characteristic fragmentations provide a robust method for its identification in complex matrices, such as pharmaceutical preparations. Under EI, the fragmentation is more extensive, initiated by the loss of N₂ from the tetrazole ring or a methyl radical from the biphenyl moiety, providing complementary structural data.[5] This guide serves as a foundational resource for researchers and analysts in the structural elucidation of this and structurally related compounds.

References

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

-

Gomes, M.J.G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3282.

-

Zhang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Journal of The Chinese Mass Spectrometry Society.

-

ResearchGate. (n.d.). A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles. ResearchGate.

-

Gabelica, V., & De Pauw, E. (2004). Fragmentation energetics for angiotensin II and its analogs from time- and energy-resolved surface-induced dissociation studies. International Journal of Mass Spectrometry, 231(2-3), 189-197.

-

Scilit. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Scilit.

-

SynThink Research Chemicals. (n.d.). 5-(4'-methylbiphenyl-2-yl)-1- trityl-1H-tetrazole. SynThink Research Chemicals.

-

ResearchGate. (n.d.). Fragmentation mass spectra recorded for the peptides angiotensin I... ResearchGate.

-

Shams-Ghahfarokhi, M., & Nejad-Ebrahimi, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

-

Liu, S., et al. (2023). Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors. Journal of Biological Chemistry, 299(3), 102959.

-

Philips, D. A., & Vouros, P. (1998). Mass spectral fragmentation reactions of angiotensin-converting enzyme (ACE) inhibitors. Journal of the American Society for Mass Spectrometry, 9(12), 1263-1272.

-

CymitQuimica. (n.d.). 5-(4'-methylbiphenyl-2-yl)-1-trityl-1H-tetrazole. CymitQuimica.

-

LGC Standards. (n.d.). This compound. LGC Standards.

-

Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684.

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). International Journal of Organic Chemistry, 6, 1-13.

-

University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton Institutional Repository.

-

MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI.

-

Wikipedia. (n.d.). Angiotensin II receptor blocker. Wikipedia.

-

PENS. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh | PENS#70 [Video]. YouTube.

-

MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.

-

Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 100-109.

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

-

Sigma-Aldrich. (n.d.). 5-(4′-Methyl-[1,1′-biphenyl]-2-yl)-2H-tetrazole. Sigma-Aldrich.

-

PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole. PubChem.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 7. scielo.org.za [scielo.org.za]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

Foreword: The Structural Elucidation of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional architecture of molecules is paramount. This guide delves into the structural and geometric attributes of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole, a molecule of significant interest due to its role as a key intermediate and a known impurity in the synthesis of angiotensin II receptor blockers (ARBs) like Losartan.[1][][3] While a definitive, publicly available single-crystal X-ray structure of this specific compound remains to be published, this document serves as a comprehensive technical resource for researchers. It consolidates known information, outlines robust experimental protocols for its synthesis and characterization, and provides expert insights into its predicted molecular geometry and potential crystal packing, drawing from established principles and data on analogous structures.

This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound. We will proceed with a logical workflow, from synthesis to advanced structural analysis, mirroring the rigorous process of chemical research and development.

Synthesis and Crystallization: A Validated Protocol

The synthesis of this compound is critical for obtaining high-purity material suitable for analytical and structural studies. A reliable and high-yield approach is a prerequisite for any subsequent characterization.

Recommended Synthetic Pathway: Hydrothermal Synthesis

A highly efficient hydrothermal method has been reported for the synthesis of this compound. This approach is advantageous due to its high yield (up to 95%) and the high purity of the resulting product (99%) without the need for further recrystallization.[4]

Experimental Protocol: Hydrothermal Synthesis

-

Reactant Preparation: In a suitable reaction vessel, combine 4'-methylbiphenyl-2-carbonitrile with 1.5 equivalents of sodium azide in a mixed solvent system of propane-1,2-diol and water.

-

Catalyst Addition: Introduce 1.5 equivalents of ammonium chloride and 0.2 equivalents of ammonium fluoride to the mixture. These act as catalysts to facilitate the [3+2] cycloaddition.

-

Reaction Conditions: Seal the vessel and heat to the appropriate temperature for the hydrothermal reaction to proceed. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated through simple post-processing, typically involving acidification to precipitate the tetrazole, followed by filtration and washing with cold water.

-

Drying: Dry the isolated white solid under vacuum to yield the final product, this compound.

Causality Behind Experimental Choices:

-

Hydrothermal Conditions: The use of a sealed system at elevated temperatures increases the reaction rate and often leads to cleaner product formation by minimizing side reactions.

-

Mixed Solvent System: The propane-1,2-diol/water system is likely chosen to ensure adequate solubility of both the organic nitrile and the inorganic azide salt, creating a homogenous reaction environment.

-

Catalysts: Ammonium chloride and ammonium fluoride serve to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the formation of the tetrazole ring.

Protocol for Obtaining X-ray Quality Crystals

The growth of single crystals suitable for X-ray diffraction is an empirical science. For a molecule like this compound, a systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene).

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in promising solvents in small, clean vials. Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion (Solvent/Anti-Solvent):

-

Dissolve the compound in a good solvent.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a volatile "anti-solvent" in which the compound is poorly soluble.

-

Slow diffusion of the anti-solvent vapor into the solvent will gradually decrease the solubility of the compound, promoting crystal growth.

-

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Self-Validating System:

The success of crystallization is validated by the visual inspection of the vials under a microscope for the presence of well-formed, single crystals with defined facets. The ultimate validation is their performance in a single-crystal X-ray diffractometer, yielding a high-quality diffraction pattern.

Molecular Geometry and Conformational Analysis

In the absence of an experimental crystal structure, the molecular geometry of this compound can be predicted based on the well-understood geometries of its constituent fragments: the biphenyl system and the tetrazole ring.

The Biphenyl Moiety: Torsional Flexibility

The defining geometric feature of a biphenyl system is the dihedral angle between the two phenyl rings. This angle is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-substituents.

-

Predicted Dihedral Angle: In this compound, the presence of the tetrazole ring at the 2-position introduces significant steric bulk. This will force the two phenyl rings to adopt a non-planar conformation. The dihedral angle is expected to be substantial, likely in the range of 50-70°, to minimize steric clash between the tetrazole ring and the hydrogen atom on the adjacent phenyl ring. This is a common feature in ortho-substituted biphenyls.

The 1H-Tetrazole Ring: Aromaticity and Tautomerism

The 1H-tetrazole ring is an aromatic heterocycle.[5] Its geometry is planar.

-

Tautomerism: The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. In the solid state, the 1H-tetrazole is often the more stable tautomer.[5] Spectroscopic analysis, particularly ¹H and ¹⁵N NMR, would be essential to confirm the dominant tautomer in solution and the solid state.

Overall Molecular Conformation

The overall shape of the molecule is dictated by the dihedral angle of the biphenyl group and the orientation of the tetrazole ring relative to the phenyl ring to which it is attached. The molecule is not planar, with the two phenyl rings twisted out of plane and the tetrazole ring also likely twisted slightly with respect to its attached phenyl ring to minimize steric interactions.

Spectroscopic and Analytical Characterization

A comprehensive dataset is required to confirm the identity and purity of the synthesized compound. Commercially available reference standards are typically accompanied by such data.[6]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the biphenyl system will appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm). The methyl group protons will appear as a singlet at around 2.4 ppm. The N-H proton of the tetrazole ring will appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent. |

| ¹³C NMR | Signals corresponding to the 14 carbon atoms of the molecule will be observed. The chemical shifts will be characteristic of aromatic and methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of C₁₄H₁₂N₄ (236.27 g/mol ) should be observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic rings, and N-H stretching of the tetrazole ring will be present. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak should be observed, indicating the purity of the sample. This technique is also used to quantify the compound when it is present as an impurity in pharmaceutical products.[7] |

Hypothetical Crystal Structure and Intermolecular Interactions

Based on the functional groups present in this compound, we can hypothesize the key intermolecular interactions that would govern its crystal packing.

-

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the N-H proton of the tetrazole ring and the nitrogen atoms of the tetrazole rings of neighboring molecules. This N-H···N hydrogen bonding is a common and strong interaction in tetrazole-containing crystal structures, often leading to the formation of chains or dimers.

-

π-π Stacking: The aromatic phenyl rings could participate in π-π stacking interactions, although the non-planar nature of the biphenyl moiety might lead to offset or T-shaped stacking arrangements rather than a perfectly co-facial alignment.

-